1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine
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Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines
Mechanism of Action
Target of Action
Similar compounds have been known to modulate σ-receptors, inhibit β-secretase-1 (bace-1), and cytochrome cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets by binding to specific sites, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to affect various pathways, including those involved in signal transduction, enzyme regulation, and metabolic processes .
Pharmacokinetics
Similar compounds have been found to have robust receptor occupancy at low doses in rats, suggesting good bioavailability .
Result of Action
Similar compounds have been known to exhibit antiviral activity and antitumor activity .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine typically involves cyclization reactions. One common method is the dipolar cycloaddition reaction, which can be performed in a single pot sequence. This reaction involves the use of a dipolarophile and a nitrile imine intermediate, leading to the formation of the triazolopyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the dipolar cycloaddition reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the triazolopyridine ring.
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a pharmacophore in drug design, particularly as a P2X7 receptor antagonist.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials, including ionic liquids and coordination complexes.
Biological Studies: It has been used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: Another triazolopyridine compound with similar structural features but different substitution patterns.
6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine: A closely related compound with a methyl group at the 6-position.
Uniqueness
1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine is unique due to its specific substitution pattern and the resulting electronic and steric properties
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10-6-2-3-7-4-5(6)8-9-10/h7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVDOLNSCCKRKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402212 |
Source
|
Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160752-39-6 |
Source
|
Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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